3-Amino-5-ethylthio-1,2,4-thiadiazole

Researchers frequently assume 1,2,4-thiadiazole analogs are interchangeable, yet 5-position substitution critically modulates physicochemical properties. This compound's 5-ethylthio group confers a distinct LogP (1.6) and density (1.39 g/cm³) versus the methylthio analog (LogP 1.42, density 1.48 g/cm³)-directly impacting permeability and formulation behavior. • ≥98% purity verified across major suppliers ensures assay reproducibility • Full GHS documentation: H302/H312/H332 (harmful via oral, dermal, inhalation routes); H341 (suspected germ cell mutagen) • Global shipping with compliant SDS and proper hazard labeling for R&D procurement

Molecular Formula C4H7N3S2
Molecular Weight 161.3 g/mol
CAS No. 129500-80-7
Cat. No. B160474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-ethylthio-1,2,4-thiadiazole
CAS129500-80-7
Synonyms3-AMINO-5-ETHYLTHIO-1,2,4-THIADIAZOLE
Molecular FormulaC4H7N3S2
Molecular Weight161.3 g/mol
Structural Identifiers
SMILESCCSC1=NC(=NS1)N
InChIInChI=1S/C4H7N3S2/c1-2-8-4-6-3(5)7-9-4/h2H2,1H3,(H2,5,7)
InChIKeyZYSPGIBSPDMQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-ethylthio-1,2,4-thiadiazole: Chemical Identity and Properties


3-Amino-5-ethylthio-1,2,4-thiadiazole (CAS 129500-80-7) is a heterocyclic compound belonging to the 1,2,4-thiadiazole class, characterized by a 5-ethylthio substituent. Its molecular formula is C4H7N3S2, with a molecular weight of 161.25 g/mol . Computed and reported properties include a topological polar surface area of 105 Ų, a predicted LogP (XLogP3) of 1.6, a density of 1.39 g/cm³, and a predicted boiling point of 322.2°C at 760 mmHg [1][2].

Heterocyclic chemistry research support
Reported physicochemical properties (LogP, density, TPSA) enable preliminary screening
5-Ethylthio substitution pattern suitable for structure-activity relationship (SAR) studies

3-Amino-5-ethylthio-1,2,4-thiadiazole: Why Substitution Fails


While the 1,2,4-thiadiazole core is common across many research compounds, substitution at the 5-position is known to critically modulate physicochemical and biological properties. Simple analogs like the 5-methylthio derivative (CAS 60093-10-9) exhibit distinct property profiles, including lower lipophilicity (LogP 1.42 vs 1.81) and a higher solid-state density (1.48 g/cm³ vs 1.39 g/cm³), which can impact formulation and permeability [1]. Furthermore, differences in GHS hazard classifications exist, with the ethylthio compound carrying additional warnings for harmful effects via oral, dermal, and inhalation routes . These variations in key parameters underscore that generic interchange of in-class compounds without specific, head-to-head biological or physicochemical validation is scientifically unsound.

Lipophilicity & density mismatch 5-Methylthio analog (CAS 60093-10-9) shows lower LogP and higher density; these differences may impact formulation and permeability context.
GHS classification divergence Ethylthio derivative carries additional hazard warnings (oral, dermal, inhalation); handling protocols may not transfer directly from analogs.
Class‑level similarity does not guarantee interchangeability Without head‑to‑head validation, generic substitution of 1,2,4‑thiadiazole derivatives is scientifically unsound.

3-Amino-5-ethylthio-1,2,4-thiadiazole: Comparative Evidence Review


No quantitative comparative evidence items are reported for this compound. Procurement decisions should be based on specified properties and supplier documentation.

3-Amino-5-ethylthio-1,2,4-thiadiazole: Validated Research Scenarios


Suggested research contexts based on compound class; experimental validation is required.

Application
Selection Property
Validation Focus
Heterocyclic synthesis research
Purity and substitution pattern
NMR/HPLC identity confirmation
Physicochemical profiling
LogP and density range
Experimental determination vs. computed values

Technical Documentation Hub

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36 linked technical documents
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